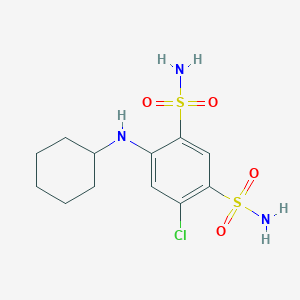
4-Chloro-6-(cyclohexylamino)benzene-1,3-disulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-(cyclohexylamino)benzene-1,3-disulfonamide is an organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzene ring substituted with a chlorine atom, a cyclohexylamino group, and two sulfonamide groups. Its molecular formula is C12H17ClN2O4S2, and it has a molecular weight of approximately 352.85 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-(cyclohexylamino)benzene-1,3-disulfonamide typically involves multiple steps, starting with the chlorination of benzene derivatives followed by sulfonation and amination reactions. One common synthetic route includes:
Chlorination: Benzene is chlorinated to introduce the chlorine atom at the desired position.
Sulfonation: The chlorinated benzene undergoes sulfonation using sulfuric acid or chlorosulfonic acid to introduce sulfonamide groups.
Amination: The sulfonated intermediate is then reacted with cyclohexylamine under controlled conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques like crystallization and chromatography are often employed to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-6-(cyclohexylamino)benzene-1,3-disulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide groups to amines or other reduced forms.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.
Scientific Research Applications
4-Chloro-6-(cyclohexylamino)benzene-1,3-disulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s sulfonamide groups make it a potential inhibitor of certain enzymes, useful in studying enzyme kinetics and inhibition.
Medicine: Its
Properties
Molecular Formula |
C12H18ClN3O4S2 |
|---|---|
Molecular Weight |
367.9 g/mol |
IUPAC Name |
4-chloro-6-(cyclohexylamino)benzene-1,3-disulfonamide |
InChI |
InChI=1S/C12H18ClN3O4S2/c13-9-6-10(16-8-4-2-1-3-5-8)12(22(15,19)20)7-11(9)21(14,17)18/h6-8,16H,1-5H2,(H2,14,17,18)(H2,15,19,20) |
InChI Key |
ZIBCLHCJFDXWFA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=CC(=C(C=C2S(=O)(=O)N)S(=O)(=O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















